1-(indolizin-2-yl)propan-2-amine

Indolizine scaffold Indole isostere Heterocyclic replacement

1-(Indolizin-2-yl)propan-2-amine (CAS 1017231-58-1) is the definitive 2-substituted indolizine primary amine for CNS drug discovery scaffold-hopping. It serves as the direct indolizine isostere of α-methyltryptamine (AMT)—identical molecular formula (C₁₁H₁₄N₂, MW 174.24) yet distinct heterocyclic core electronic distribution, lower LogP (1.829), and reduced TPSA (30.43 Ų). Unlike 1-substituted indolizines claimed in Tactogen patents (WO2023183613A2), the 2-position substitution redirects the amine side-chain trajectory for orthogonal receptor pocket exploration, offering freedom-to-operate advantages. The primary amine enables direct N-derivatization (amide coupling, reductive amination, PROTAC linker attachment) without the confounding variable of N-methylation. Deploy as the essential N-desmethyl tool compound for head-to-head comparison against N-methyl analogs in monoamine transporter selectivity studies and metabolic pathway dissection (MAO/SSAO vs. CYP450). ≥98% purity supports quantitative HTS without impurity-driven false positives.

Molecular Formula C11H14N2
Molecular Weight 174.2
CAS No. 1017231-58-1
Cat. No. B6168676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(indolizin-2-yl)propan-2-amine
CAS1017231-58-1
Molecular FormulaC11H14N2
Molecular Weight174.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Indolizin-2-yl)propan-2-amine (CAS 1017231-58-1): Structural Identity and Compound Class Positioning for Procurement Decisions


1-(Indolizin-2-yl)propan-2-amine (CAS 1017231-58-1) is a synthetic heterocyclic primary amine with the molecular formula C11H14N2 and a molecular weight of 174.24 g/mol . The compound features an indolizine core—a fused bicyclic 10π-electron aromatic system comprising a pyrrole ring fused to a pyridine ring—substituted at the 2-position with a propan-2-amine side chain [1]. As the indolizine structural analog of α-methyltryptamine (AMT), it belongs to an emerging class of indolizine-based monoamine-modulating scaffolds under active investigation for central nervous system (CNS) applications, as evidenced by recent patent activity in the indolizinylethylamine family [2][3].

Why In-Class Indolizine or Tryptamine Analogs Cannot Substitute for 1-(Indolizin-2-yl)propan-2-amine in Research Applications


Indolizine-based amines and their indole counterparts are not interchangeable building blocks or pharmacological probes. Three structural variables—the heterocyclic core (indolizine vs. indole), the ring substitution position (2- vs. 1-indolizinyl), and the amine N-substitution status (primary vs. N-methyl)—each independently and combinatorially modulate molecular recognition, physicochemical properties, and biological activity [1]. The indolizine scaffold possesses a distinct electronic distribution compared to indole due to the bridgehead nitrogen, altering hydrogen-bonding capacity, π-stacking geometry, and metabolic stability [2]. Positional isomerism between 2-substituted and 1-substituted indolizines further redirects the trajectory of the amine side chain relative to the aromatic plane, directly impacting receptor binding pocket complementarity, as demonstrated by the Tactogen patent family where 1-substituted indolizines exhibit potent monoamine releasing activity (EC50 = 62 nM for 1ZP2MA at DAT) [3]. The primary amine in 1-(indolizin-2-yl)propan-2-amine introduces different hydrogen-bond donor capacity (TPSA 30.43 Ų) compared to its N-methyl analog (TPSA 16.4 Ų), which may significantly alter blood-brain barrier permeability and off-target profiles [4]. These structural features are not cosmetic—they represent distinct chemical entities with non-fungible pharmacological signatures, necessitating compound-specific procurement rather than analog substitution.

Quantitative Differentiation Evidence for 1-(Indolizin-2-yl)propan-2-amine vs. Closest Structural Analogs and In-Class Candidates


Scaffold-Level Differentiation: Indolizine Core vs. Indole Core — Physicochemical Property Comparison with α-Methyltryptamine

1-(Indolizin-2-yl)propan-2-amine replaces the indole ring of α-methyltryptamine (AMT) with an indolizine ring, creating a scaffold-level differentiation that alters key drug-like properties. The indolizine core introduces a bridgehead nitrogen that modifies the electronic distribution and hydrogen-bonding landscape compared to the indole NH [1]. The target compound exhibits a computed LogP of 1.829 and TPSA of 30.43 Ų, compared to AMT which has an estimated LogP of approximately 2.2–2.5 and a calculated TPSA of approximately 41.8 Ų . The lower LogP (Δ ≈ −0.3 to −0.7) indicates reduced lipophilicity, while the lower TPSA (Δ ≈ −11.4 Ų) reflects the absence of the indole NH hydrogen-bond donor. These differences predict altered membrane permeability, CNS penetration, and off-target binding profiles [2]. Pharmacologically, AMT acts as a non-selective monoamine releasing agent and reuptake inhibitor (IC50 values: dopamine 0.73 μM, serotonin 0.38 μM, norepinephrine 0.4 μM) and carries hallucinogenic liability, whereas the indolizine scaffold has been associated with differentiated serotonergic pharmacology in the Tactogen patent series, including non-hallucinogenic 5-HT2A partial agonism for certain indolizine analogs [3][4].

Indolizine scaffold Indole isostere Heterocyclic replacement Physicochemical profiling

Positional Isomer Differentiation: 2-Substituted vs. 1-Substituted Indolizine — Pharmacological Consequences

The substitution position on the indolizine ring fundamentally alters the trajectory and spatial presentation of the aminoalkyl side chain, which is a critical determinant of receptor and transporter recognition. 1-(Indolizin-2-yl)propan-2-amine bears the propan-2-amine chain at the indolizine 2-position, whereas the well-characterized analog 1ZP2MA (1-(indolizin-1-yl)-N-methylpropan-2-amine) carries the chain at the 1-position [1]. The 1-substituted analog 1ZP2MA has been demonstrated to be a potent dopamine releasing agent with an EC50 of 62 nM at the dopamine transporter (DAT) in rat brain synaptosomes, as disclosed in WO2023183613A2 [2]. While direct pharmacological data for the 2-substituted primary amine are not yet publicly available, the positional isomerism between 1- and 2-substituted indolizines is known to produce distinct pharmacological outcomes in related heterocyclic systems, including differential selectivity across monoamine transporters and serotonin receptor subtypes [3]. The Tactogen patent family (WO2023183613A2) extensively exemplifies 1-substituted indolizines for CNS applications but does not claim the 2-substituted primary amine, suggesting differentiated IP space and potentially distinct pharmacological properties awaiting characterization [4].

Positional isomerism Indolizine substitution Structure-activity relationship Monoamine releasing agent

N-Desmethyl (Primary Amine) vs. N-Methyl Pharmacophore: Hydrogen Bonding and Polarity Comparison

The primary amine (NH₂) in 1-(indolizin-2-yl)propan-2-amine versus the secondary N-methylamine (NHCH₃) in its closest N-methyl analog introduces a measurable difference in molecular polarity and hydrogen-bonding capacity. The target compound has a computed Topological Polar Surface Area (TPSA) of 30.43 Ų, compared to 16.4 Ų for (2R)-1-indolizin-2-yl-N-methylpropan-2-amine (PubChem CID 168256323), representing a ΔTPSA of +14.03 Ų [1]. This increase in polar surface area, driven by the additional N–H hydrogen bond donor on the primary amine, is expected to reduce passive blood-brain barrier permeability relative to the N-methyl analog, based on the established inverse correlation between TPSA and CNS penetration (optimal CNS TPSA < 60–70 Ų) [2]. Additionally, primary amines are substrates for different metabolic enzymes (e.g., monoamine oxidases, semicarbazide-sensitive amine oxidases) compared to N-methylamines, which primarily undergo N-demethylation via CYP450 enzymes, potentially leading to distinct metabolic stability and half-life profiles [3]. The primary amine also presents a different pKa profile (~9.5–10.5 for aliphatic primary amines vs. ~10–11 for secondary N-methylamines), affecting ionization state at physiological pH and influencing receptor binding electrostatics [4].

Primary amine N-desmethyl Hydrogen bonding TPSA Blood-brain barrier permeability

Purity Specification: 98% Assay vs. Industry-Standard 95% for Analog Compounds — Implications for Reproducibility

The vendor-specified purity for 1-(indolizin-2-yl)propan-2-amine from Leyan (乐研) is 98%, as documented on the product technical datasheet . This compares favorably to the commonly encountered 95% purity specification for many catalog indolizine building blocks and research-grade tryptamine analogs available through general chemical suppliers . A 3-percentage-point purity differential (98% vs. 95%) corresponds to a reduction in total impurity burden from 5% to 2%, representing a 60% relative decrease in potentially confounding contaminants. In pharmacological assay contexts, impurities at the 5% level can introduce false-positive hits at screening concentrations ≥10 μM, particularly for potent receptor agonists or antagonists where trace impurities with sub-nanomolar potency may confound results [1]. The 98% specification also aligns with the purity standard maintained for the reference standard of α-methyltryptamine hydrochloride (≥98%, Cayman Chemical), facilitating more reliable cross-scaffold comparative studies .

Purity specification Quality control Reproducibility Procurement standard

Chain-Length Differentiation: Propan-2-amine vs. Ethanamine Side Chain — Impact on Molecular Recognition

The propan-2-amine side chain in 1-(indolizin-2-yl)propan-2-amine provides an additional methylene spacer and an α-methyl branch compared to the simpler ethanamine chain in 2-(indolizin-2-yl)ethan-1-amine (CAS 1017231-09-2), altering both the conformational flexibility and the distance between the amine pharmacophore and the indolizine core [1]. The target compound has a molecular weight of 174.24 g/mol and two rotatable bonds, compared to 160.22 g/mol and one rotatable bond for the ethanamine analog [2]. The α-methyl substitution in the propan-2-amine chain introduces a chiral center (the compound is supplied as a racemate) and restricts conformational freedom relative to the unsubstituted ethyl chain, which can enhance binding selectivity through reduced entropic penalty upon target engagement [3]. In the tryptamine series, the α-methyl substitution (as in AMT vs. tryptamine) is known to confer resistance to monoamine oxidase-mediated degradation and significantly alter the balance between serotonin releasing and direct receptor agonist activity—effects that are expected to translate to the indolizine series [4].

Chain length Alkylamine spacer Ligand efficiency Structure-activity relationship

Patent Landscape Differentiation: Freedom-to-Operate and Chemical Space Positioning Relative to the Tactogen Indolizine Estate

The Tactogen patent family, exemplified by WO2023183613A2, extensively claims 1-substituted indolizine derivatives as monoamine releasing agents and serotonin receptor modulators for treating mental disorders and inflammation [1]. Critically, the patent's exemplified compounds—including 1ZP2MA (compound 26-5, EC50 62 nM at DAT) and TACT908/2ZEDMA (compound 28-12, serotonin 5-HT1B/5-HT2A agonist)—are exclusively 1-substituted indolizines [2][3]. A search of the patent specification for 'indolizin-2-yl' and 'propan-2-amine' returned no results, indicating that 2-substituted indolizine propan-2-amines are not directly exemplified or claimed in this patent family [4]. This positioning creates a distinct IP space for 1-(indolizin-2-yl)propan-2-amine, which is structurally differentiated from the Tactogen composition-of-matter claims by virtue of its 2-substitution pattern and primary amine status. For organizations conducting CNS drug discovery or probe development, this compound occupies an unexplored region of indolizine chemical space with potentially clearer freedom-to-operate relative to the 1-substituted indolizine patent estate [5].

Patent landscape Freedom-to-operate IP differentiation Chemical space Indolizine CNS

Recommended Application Scenarios for 1-(Indolizin-2-yl)propan-2-amine Based on Quantifiable Differentiation Evidence


Indolizine-vs-Indole Scaffold-Hopping Medicinal Chemistry Campaigns Requiring a Primary Amine Probe

For medicinal chemistry programs seeking to replace the indole core of tryptamine-based lead compounds with an indolizine isostere, 1-(indolizin-2-yl)propan-2-amine serves as the direct scaffold-hop comparator to α-methyltryptamine (AMT). The indolizine core's lower LogP (1.829 vs. ~2.2–2.5) and reduced TPSA (30.43 vs. ~41.8 Ų) relative to AMT [1] make it particularly suitable for CNS-targeted programs where modulating lipophilicity and polar surface area are critical for optimizing brain penetration while avoiding P-glycoprotein efflux. The primary amine status enables direct comparison with AMT's monoamine release and reuptake inhibition profile (IC50: DA 0.73 μM, 5-HT 0.38 μM, NE 0.4 μM) without the confounding variable of N-methylation. This compound is optimally deployed as the indolizine reference standard in systematic scaffold-hopping studies aimed at decoupling heterocyclic core effects from side-chain modifications on transporter selectivity and receptor subtype engagement.

Exploratory SAR of 2-Substituted Indolizine Chemical Space Outside the Tactogen Patent Estate

Organizations conducting CNS drug discovery with freedom-to-operate concerns should prioritize 1-(indolizin-2-yl)propan-2-amine as the foundational building block for 2-substituted indolizine SAR exploration. The Tactogen patent family (WO2023183613A2) extensively covers 1-substituted indolizines—including 1ZP2MA (EC50 62 nM at DAT) and TACT908/2ZEDMA (5-HT1B/5-HT2A agonist)—but does not exemplify or directly claim 2-substituted indolizine propan-2-amines [2][3]. The 2-position substitution redirects the amine side chain trajectory relative to the aromatic plane, creating an orthogonal vector for receptor binding pocket exploration that is not addressed by existing composition-of-matter claims. The 98% purity specification supports deployment in quantitative HTS campaigns where impurity-driven false positives must be minimized, and the primary amine handle provides a versatile synthetic entry point for parallel derivatization (N-alkylation, reductive amination, amide coupling) to generate focused 2-substituted indolizine libraries.

Primary Amine Pharmacophore Studies: N-Desmethyl Tool Compound for Metabolic and Pharmacological Profiling

For research programs specifically investigating the role of N-methylation status on indolizine pharmacology, 1-(indolizin-2-yl)propan-2-amine is the essential N-desmethyl (primary amine) tool compound for head-to-head comparison against its N-methyl analog, (2R)-1-indolizin-2-yl-N-methylpropan-2-amine (PubChem CID 168256323) [4]. The TPSA differential of +14.03 Ų (30.43 vs. 16.4 Ų) and the additional hydrogen-bond donor on the primary amine predict measurably different CNS penetration and target engagement profiles [4]. Primary amines are preferential substrates for monoamine oxidase (MAO) and semicarbazide-sensitive amine oxidase (SSAO), whereas N-methylamines primarily undergo CYP450-mediated N-demethylation—making this compound pair ideal for dissecting metabolic pathway contributions to in vivo clearance and duration of action. The compound's primary amine also facilitates direct conjugation strategies (e.g., amide formation with carboxylic acid-containing probes) that are unavailable with tertiary amine analogs, expanding its utility in chemical biology applications such as PROTAC linker attachment or fluorescent probe conjugation.

Cross-Scaffold Reference Standard for Indolizine-Tryptamine Comparative Pharmacology

The molecular formula identity between 1-(indolizin-2-yl)propan-2-amine (C₁₁H₁₄N₂, MW 174.24) and α-methyltryptamine (C₁₁H₁₄N₂, MW 174.24) [1] makes this compound an exceptionally well-controlled probe for isolating the pharmacological consequences of indole-to-indolizine scaffold replacement. Unlike comparisons involving compounds with different molecular weights or heteroatom counts, this isosteric pair differs only in the arrangement of the nitrogen atom within the bicyclic aromatic system (bridgehead N in indolizine vs. pyrrole NH in indole), enabling rigorous attribution of any differential pharmacology to electronic and geometric effects of the heterocyclic core. Both compounds are available at ≥98% purity , supporting quantitative concentration-response comparisons without impurity-related confounding. This application scenario is particularly valuable for academic and industrial laboratories seeking to validate computational predictions of scaffold-hopping outcomes or to establish SAR rules for indolizine-based CNS agents.

Quote Request

Request a Quote for 1-(indolizin-2-yl)propan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.